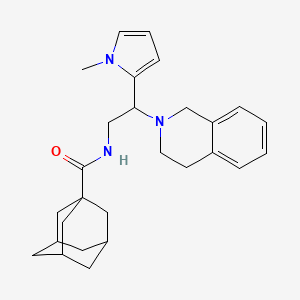
5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” likely contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group, which is a functional group derived from carboxylic acids . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The compound likely has a planar structure due to the presence of the thiophene and phenyl rings.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” would depend on its specific structure. Similar compounds often have properties like being a white to light yellow crystal powder .Applications De Recherche Scientifique
Antipathogenic Activity
Research has explored the synthesis and antipathogenic potential of acylthioureas, a class of compounds related to thiophene derivatives. These studies have demonstrated significant antibacterial activities, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
The synthesis of thiophene derivatives, including those similar to "5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide," has been targeted for their anticancer properties. New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized and showed promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Antiviral Activity
A series of N-benzyl-N-phenylthiophene-2-carboxamide analogues, structurally related to "5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide," have been synthesized and evaluated for their antiviral activities. These compounds exhibited low micromolar activity against Enterovirus 71, a significant cause of hand, foot, and mouth disease, suggesting their utility as a new class of potent antiviral agents (Pan et al., 2015).
Materials Science Applications
The study of thiophene derivatives extends into materials science, where these compounds are incorporated into polymers for various applications. For instance, aromatic polyamides containing thiophene units have been synthesized and characterized for their thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Hsiao & Yu, 1996).
Safety and Hazards
The safety and hazards associated with “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data sheets recommend avoiding ingestion and inhalation, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .
Orientations Futures
The future directions for research on “5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide” could involve exploring its potential biological activities, given the known activities of similar compounds . For instance, fluorinated pyrazoles and indole derivatives have been studied for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Mécanisme D'action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their biological activity .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
Similar compounds have been found to exhibit a range of pharmacokinetic behaviors .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-14-12(15)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVQWYQQLABIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)
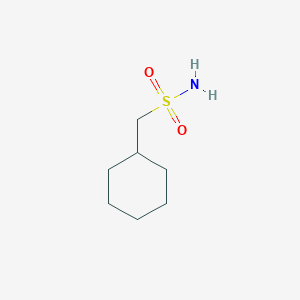
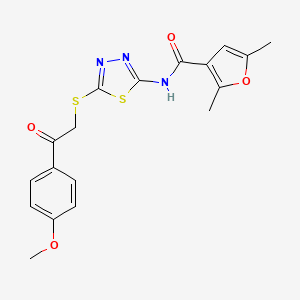
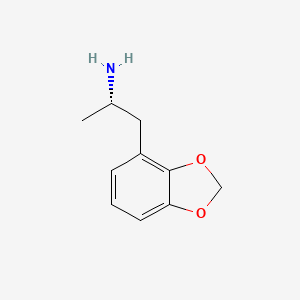
![(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2885007.png)
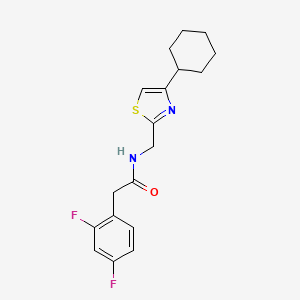


![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)




